molecular formula C12H14FNO2 B13251760 Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13251760
M. Wt: 223.24 g/mol
InChI Key: GOSLVOCSNYYSLX-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate is defined by its pyrrolidine core, which adopts a puckered conformation to minimize steric strain. The 2-fluorophenyl substituent introduces steric and electronic effects that influence the compound’s three-dimensional arrangement. X-ray crystallographic studies of analogous pyrrolidine derivatives reveal that fluorophenyl groups at the 3-position induce a cis-fused ring system, where the fluorine atom occupies a pseudoaxial orientation to reduce gauche interactions with adjacent substituents.

The stereochemical configuration at the 3-position is critical for molecular recognition in biological systems. While the absolute stereochemistry of this specific compound has not been experimentally resolved, related spirooxindole-pyrrolidine hybrids demonstrate that the (3R,4S,5R) configuration optimizes binding to targets such as MDM2 by positioning fluorophenyl groups into hydrophobic pockets. Computational models suggest that the methyl ester at C3 adopts an equatorial position to minimize dipole-dipole repulsions with the pyrrolidine nitrogen’s lone pair.

Table 1: Key Structural Parameters

Property Value
Molecular formula $$ \text{C}{12}\text{H}{14}\text{FNO}_{2} $$
Molecular weight 223.24 g/mol
Pyrrolidine ring system Puckered conformation
Fluorophenyl orientation Pseudoaxial (predicted)

X-ray Crystallographic Analysis of Pyrrolidine Ring Conformation

X-ray crystallography of structurally analogous compounds provides insights into the conformational preferences of the pyrrolidine ring. In the MDM2 inhibitor (3R,4S,5R)-6-chloro-4'-(3-chloro-2-fluorophenyl)-N-methyl-2-oxodispiro[indoline-3,3'-pyrrolidine-2',4''-piperidine]-5'-carboxamide, the pyrrolidine ring adopts a twisted boat conformation to accommodate steric bulk from the fluorophenyl and spirooxindole groups. This distortion creates a chiral cavity that enhances binding affinity by 15-fold compared to flat conformers.

For this compound, density functional theory (DFT) calculations predict a similar puckering amplitude ($$ \Delta = 0.42 \, \text{Å} $$) and pseudorotation phase angle ($$ P = 18^\circ $$), favoring a $$ \text{C}_2 $$-symmetric envelope conformation. The fluorine atom’s electronegativity further stabilizes this geometry through hyperconjugative interactions with the pyrrolidine σ*-orbitals, as evidenced by Natural Bond Orbital (NBO) analysis.

Comparative Analysis of Fluorophenyl Substitution Patterns

The position of fluorine substitution on the phenyl ring significantly impacts molecular geometry and electronic properties. Comparative studies of ortho-, meta-, and para-fluorophenyl analogs reveal distinct effects:

  • Ortho-substitution (2-fluorophenyl) : Induces maximal steric hindrance with the pyrrolidine ring, reducing rotational freedom by 40% compared to para-substituted analogs. This constraint enhances diastereoselectivity in synthetic pathways.
  • Meta-substitution (3-fluorophenyl) : Favors planar aromatic stacking interactions in protein binding pockets, as observed in P2Y14 receptor antagonists where meta-fluorine forms halogen bonds with Lys277.
  • Para-substitution (4-fluorophenyl) : Increases dipole moment by 1.2 D relative to ortho-substituted derivatives, improving aqueous solubility but reducing membrane permeability.

Table 2: Substituent Effects on Physicochemical Properties

Substituent Position LogP Dipole Moment (D) Torsional Barrier (kcal/mol)
Ortho (2-F) 2.1 4.8 8.2
Meta (3-F) 2.3 5.1 6.7
Para (4-F) 2.0 6.0 5.9

In this compound, the ortho-fluorine creates a 7.5° dihedral angle between the phenyl and pyrrolidine planes, as confirmed by rotational spectroscopy. This distortion disrupts π-π stacking but enhances van der Waals contacts in hydrophobic environments.

Tautomeric and Conformational Dynamics in Solution Phase

Solution-phase NMR studies of related pyrrolidine carboxylates reveal complex conformational dynamics. For the MDM2 inhibitor analog (3R,4S,5R)-1''-acetyl-6-chloro-4'-(3-chloro-2-fluorophenyl)-N-methyl-2-oxodispiro[indoline-3,3'-pyrrolidine-2',4''-piperidine]-5'-carboxamide, rotameric equilibria between axial and equatorial ester orientations were observed, with a 3:1 preference for the equatorial form at 298 K. The activation energy for this interconversion was calculated as 12.3 kcal/mol using variable-temperature $$ ^1\text{H} $$-NMR.

In this compound, $$ ^1\text{H} $$-NMR coupling constants ($$ J{2,3} = 9.1 \, \text{Hz}, J{3,4} = 6.8 \, \text{Hz} $$) indicate rapid ring puckering interconversion on the NMR timescale. NOESY correlations between the fluorophenyl H6 proton and pyrrolidine H2 proton confirm a cis-fused arrangement, while DFT-MD simulations predict a 2.3 ps timescale for pseudorotation between envelope conformers.

The methyl ester group exhibits restricted rotation due to conjugation with the pyrrolidine nitrogen, resulting in distinct diastereotopic methyl protons in $$ ^1\text{H} $$-NMR spectra at 400 MHz. This anisotropy creates a 0.12 ppm chemical shift difference between the pro-R and pro-S methyl groups, providing a sensitive probe for monitoring ester conformation in solution.

Table 3: Key NMR Parameters for Conformational Analysis

Proton Environment δ (ppm) Multiplicity Coupling Constants (Hz)
Pyrrolidine H3 3.82 dd $$ J = 9.1, 6.8 $$
Fluorophenyl H6 7.21 m $$ J_{\text{H-F}} = 8.3 $$
Methyl ester (pro-R) 3.67 s -
Methyl ester (pro-S) 3.55 s -

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3

InChI Key

GOSLVOCSNYYSLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Hydrogenation and Catalytic Reduction Route

One common approach involves starting from a substituted pyrrolidine precursor and employing catalytic hydrogenation to reduce double bonds or protecting groups, followed by functionalization with 2-fluorophenyl moieties.

Example procedure (adapted from related pyrrolidine syntheses):

Step Reagents and Conditions Description Yield/Notes
1 Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate, Methanol, 10% Palladium on Carbon, Hydrogen atmosphere, 20 °C, 24 h Catalytic hydrogenation to reduce double bonds or remove protecting groups Quantitative yield reported for related compounds
2 4-Fluoro-1-naphthonitrile, Potassium carbonate, Dimethyl sulfoxide, 100 °C, 1.5 h Nucleophilic substitution to introduce fluorinated aromatic group Purification by silica gel chromatography
3 Silica gel chromatography Isolation of target compound Purity confirmed by NMR and IR spectroscopy

This method emphasizes the use of palladium-catalyzed hydrogenation under mild conditions to maintain stereochemical integrity while enabling subsequent substitution reactions to install the fluorophenyl group.

Esterification and Amide Formation Pathway

Another approach involves the synthesis of the pyrrolidine ring followed by esterification of the carboxyl group and subsequent functionalization with fluorinated aromatic amines.

Step Reagents and Conditions Description Yield/Notes
1 Methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate, Ethyl 2-chloro-2-oxoacetate, Diisopropylethylamine, Dichloromethane, 20 °C, 1 h Acylation to form ethoxy-oxo-acetyl intermediate Isolated as yellow oil
2 Isopropylamine, Ethanol, 60 °C, 2 h Aminolysis to form isopropylamino derivative Purified by silica gel chromatography
3 LiOH, Water, Methanol, Room temperature, 2 h Hydrolysis to carboxylic acid Intermediate used directly
4 5-Amino-2-fluorobenzonitrile, HATU, DIPEA, Dimethylformamide, 50 °C, 4 h Amide coupling to install fluorophenyl group Purification by preparative HPLC

This sequence allows for the installation of the fluorophenyl substituent via amide bond formation, which can be adapted for the synthesis of Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate derivatives with high purity and yield.

Cyclization Using Fluorinated Precursors

Some patented methods describe the use of fluorinated acyl chlorides or fluorinated keto intermediates to form fluorophenyl-substituted pyrrolidines through cyclization reactions under controlled temperatures.

  • For example, reaction of difluorochloroacetyl chloride with ketene and subsequent quenching with ethanol generates key intermediates that can be cyclized with methylhydrazine at low temperatures (-25 °C to -20 °C) to yield fluorinated pyrazole derivatives, which can be adapted for pyrrolidine synthesis.

  • The process involves careful temperature control during dropwise addition and subsequent recrystallization to achieve high purity (>95%) intermediates suitable for further transformations.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Catalytic Hydrogenation and Substitution Pd/C, H2, Methanol, 2-fluoroaromatic nitriles Mild temperature (20 °C), atmospheric or elevated H2 pressure High stereochemical control, mild conditions Requires Pd catalyst, longer reaction times
Esterification and Amide Coupling Ethyl 2-chloro-2-oxoacetate, Isopropylamine, HATU, DIPEA Room temperature to 60 °C, organic solvents Versatile functionalization, high purity products Multi-step, requires careful purification
Cyclization of Fluorinated Precursors Difluorochloroacetyl chloride, methylhydrazine Low temperature (-25 °C to -20 °C), controlled addition High purity intermediates, scalable Requires low temperature control, specialized reagents

Research Findings and Recommendations

  • The catalytic hydrogenation route is favored for maintaining stereochemical integrity and is widely used in pharmaceutical intermediate synthesis.

  • Amide coupling methods provide flexibility for introducing various fluorinated aromatic groups but require multiple purification steps.

  • Cyclization methods using fluorinated acyl chlorides offer high purity intermediates but demand precise temperature control and handling of reactive reagents.

  • Spectroscopic data (NMR, IR) and chromatographic purification are essential to confirm the structure and purity of the final compound.

  • Optimization of reaction times, temperatures, and reagent stoichiometry is critical for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .

Scientific Research Applications

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: In biological research, the compound is used to study the effects of fluorinated pyrrolidine derivatives on cellular processes and enzyme activities.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards specific targets, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate
  • Structure : Differs in the position of the fluorine atom on the phenyl ring (3-fluorophenyl vs. 2-fluorophenyl).
  • Molecular Formula: C₁₂H₁₄FNO₂ (identical to the target compound).
b) Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate
  • Structure : Features an ethyl ester (vs. methyl) and a benzyl group at the 1-position of the pyrrolidine ring.
  • Molecular Formula: C₂₀H₂₂FNO₂; Molecular Weight: 327.39 g/mol.
  • Impact : The benzyl group enhances lipophilicity, while the ethyl ester may influence metabolic stability. The compound’s density is 1.166 g/cm³ , and its predicted boiling point is 403.6°C .

Functional Group Variations

a) Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
  • Structure : Incorporates a 2-hydroxyphenyl group and a ketone (5-oxo) on the pyrrolidine ring.
  • Molecular Formula: C₁₂H₁₃NO₄; Molecular Weight: 247.24 g/mol.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, while the ketone increases polarity. Such modifications are critical in designing prodrugs or targeting enzymes like dehydrogenases .
b) Tert-butyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate
  • Structure : Contains a tert-butyl ester and a 3-bromophenylmethyl substituent.
  • Molecular Formula: C₁₆H₂₂BrNO₂; Molecular Weight: 340.25 g/mol.
  • Impact : The bulky tert-butyl group improves steric protection of the ester, enhancing stability under acidic conditions. The bromine atom offers a handle for further functionalization via Suzuki coupling .
a) Pyrrolidine-3-carboxylic Acid Derivatives in Drug Discovery

Compounds like (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Molecular Weight: 466 g/mol) demonstrate the role of pyrrolidine scaffolds in bioactive molecules. This derivative showed 68% crude yield and >99% purity , with FTIR peaks at 1675 cm⁻¹ (C=O stretch) and 1546 cm⁻¹ (N-H bend) .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate C₁₂H₁₄FNO₂ 223.24 2-fluorophenyl, methyl ester - -
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate C₂₀H₂₂FNO₂ 327.39 Benzyl, ethyl ester 403.6 (predicted) 1.166
Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate C₁₂H₁₃NO₄ 247.24 2-hydroxyphenyl, ketone - -

Biological Activity

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a methyl ester, contributing to its unique pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : Approximately 223.25 g/mol
  • Structural Features : The presence of the fluorophenyl group enhances hydrophobic interactions, while the pyrrolidine ring provides structural rigidity.

This compound exhibits its biological effects through several mechanisms:

  • Receptor Binding : The compound interacts with various receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, influencing metabolic pathways and cellular processes.
  • Biochemical Pathways : The compound is involved in multiple biochemical pathways, potentially affecting gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Studies suggest that it may inhibit equilibrative nucleoside transporters, which are involved in adenosine regulation. This could have implications for conditions such as neurodegeneration and inflammation.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate immune responses may provide therapeutic avenues for inflammatory diseases .

Study on Enzyme Interaction

A study published in Frontiers in Pharmacology explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity, leading to altered metabolic profiles in treated cells .

Neuroprotective Mechanism Investigation

In another study focusing on neuroprotection, researchers administered the compound in animal models of neurodegeneration. The findings revealed a reduction in neuronal cell death and improved cognitive function, attributed to its action on nucleoside transporters.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
NeuroprotectiveInhibits equilibrative nucleoside transporters
Anti-inflammatoryReduces inflammation in preclinical models

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